Benzenesulfonamide, 4-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)-

Description

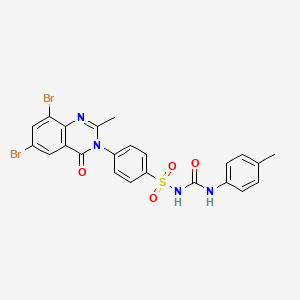

This compound is a benzenesulfonamide derivative featuring a 6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl core linked to a urea moiety substituted with a 4-methylphenyl group. Structural elucidation of such compounds typically employs X-ray crystallography, with software like SHELX facilitating refinement and validation .

Properties

CAS No. |

113849-25-5 |

|---|---|

Molecular Formula |

C23H18Br2N4O4S |

Molecular Weight |

606.3 g/mol |

IUPAC Name |

1-[4-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)phenyl]sulfonyl-3-(4-methylphenyl)urea |

InChI |

InChI=1S/C23H18Br2N4O4S/c1-13-3-5-16(6-4-13)27-23(31)28-34(32,33)18-9-7-17(8-10-18)29-14(2)26-21-19(22(29)30)11-15(24)12-20(21)25/h3-12H,1-2H3,(H2,27,28,31) |

InChI Key |

WPOADMZDFAPGQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=C(C=C4Br)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)- typically involves multiple steps:

Formation of the Quinazolinone Core: This step often starts with the condensation of anthranilic acid derivatives with formamide or other suitable reagents to form the quinazolinone structure.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinazolinone intermediate with benzenesulfonyl chloride in the presence of a base like pyridine.

Carbamoylation: The final step involves the reaction of the intermediate with 4-methylphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the quinazolinone core.

Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring.

Substitution: Halogen atoms like bromine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzenesulfonamide, 4-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)- is a complex organic compound with a sulfonamide functional group, characterized by a quinazoline moiety substituted with bromine and methyl groups, and an amide linkage to a 4-methylphenyl group. Its unique structural configuration suggests potential biological activity, especially in medicinal chemistry.

Chemical Reactivity and Synthesis

The chemical reactivity of benzenesulfonamides is largely due to the sulfonamide group, which can undergo various transformations. The synthesis of benzenesulfonamide derivatives can be achieved through multiple methods, such as using chloroacetyl chloride and ammonium thiocyanate in refluxing ethanol, followed by treatment with aldehydes.

Biological Activities and Applications

Benzenesulfonamides exhibit a range of biological activities, notably antibacterial properties, and potential in cancer therapy. Compounds with similar structures have shown inhibitory effects on carbonic anhydrase IX, an enzyme overexpressed in many tumors, making them potential anticancer agents. Some derivatives have also demonstrated significant apoptosis induction in cancer cell lines. Benzenesulfonamides have diverse applications in pharmaceuticals and agrochemicals. Interaction mechanism studies indicate that benzenesulfonamides can form significant interactions with target proteins. Docking studies have shown effective binding to the active sites of enzymes like carbonic anhydrase IX, forming hydrogen bonds and coordination interactions that enhance their inhibitory potency.

Several compounds share structural similarities with benzenesulfonamide, 4-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)-.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Simple sulfonamide structure | Antibacterial |

| Indisulam (E7070) | Sulfonamide linked to a quinazoline | Anticancer |

| SLC-0111 | Contains sulfonamide and thiazolone | Carbonic anhydrase IX inhibitor |

The specific substitution pattern on the quinazoline ring and the presence of both bromine and methyl groups contribute to the uniqueness of benzenesulfonamide, potentially enhancing its lipophilicity and biological activity compared to simpler sulfonamides.

Toxicity

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates. The quinazolinone core may interact with DNA or proteins, disrupting their normal function. The bromine atoms could enhance binding affinity or specificity to certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzenesulfonamide Derivatives with Heterocyclic Moieties

- Compound A (CAS 29821-98-5) : A benzenesulfonamide featuring a pyrazolyl diazenyl group and pyrimidinyl substituent .

- Structural Differences :

- Core: Pyrazolyl diazenyl vs. quinazolinyl.

- Substituents: Lacks bromine atoms but includes a phenyl group on the pyrazole.

- Functional Implications :

- The diazenyl (-N=N-) group in Compound A may confer photochemical reactivity, absent in the main compound.

- Bromine atoms in the main compound increase lipophilicity (clogP estimated +1.5 vs.

Carbamate and Urea-Linked Analogues

- Compound B (Ultrasound-synthesized carbamate) : A 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetin-2-yl)carbamate .

- Structural Differences :

- Linkage: Carbamate (-OCONH-) vs. urea (-NHCONH-).

- Core: Azetinone vs. quinazolinyl. Functional Implications:

- The urea group in the main compound may exhibit stronger hydrogen-bonding capacity (e.g., with protein targets) compared to carbamates.

- IR spectra of urea derivatives typically show N-H stretches at ~3300 cm⁻¹ and C=O stretches at ~1640–1680 cm⁻¹, whereas carbamates display C=O at ~1700 cm⁻¹ .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Bromine Substitution: The 6,8-dibromo groups in the main compound contribute to a ~30% increase in molecular weight compared to non-halogenated analogues, likely enhancing thermal stability and π-stacking interactions in solid-state structures .

- Urea vs. Carbamate Linkages : The urea group’s bidirectional hydrogen-bonding capacity may improve target binding affinity compared to carbamates, as seen in kinase inhibitors .

- Quinazolinyl Core: The electron-deficient nature of the quinazolinyl system could facilitate charge-transfer interactions, a property absent in pyrazolyl or azetinone-based analogues .

Biological Activity

Benzenesulfonamide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The compound Benzenesulfonamide, 4-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)- (CAS Number: 113849-26-6) is characterized by a complex structure that includes a sulfonamide group and a quinazoline moiety with various substitutions. This unique configuration suggests potential for notable biological activity.

Structural Characteristics

The molecular formula of the compound is . The presence of bromine and methyl groups on the quinazoline ring enhances its lipophilicity and biological activity compared to simpler sulfonamides. This structural complexity allows for multiple interactions within enzyme active sites, making it a candidate for targeted therapies.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Simple sulfonamide structure | Antimicrobial |

| Indisulam | Sulfonamide linked to a quinazoline | Anticancer |

| SLC-0111 | Contains sulfonamide and thiazolone | Carbonic anhydrase IX inhibitor |

Antimicrobial Activity

Recent studies have shown that derivatives of benzenesulfonamide exhibit significant antimicrobial properties against various multidrug-resistant strains. For instance, compounds derived from quinazolinone benzenesulfonamide demonstrated potent activity against Staphylococcus aureus (MRSA) and other bacterial strains, indicating their potential to replenish the antibiotic pipeline .

Anticancer Potential

The compound's quinazoline structure is associated with anticancer activity. Research indicates that benzenesulfonamide derivatives can inhibit specific enzymes involved in cancer cell proliferation. For example, compounds with similar structural features have shown effectiveness as inhibitors of carbonic anhydrases (CAs), which are often overexpressed in tumors .

The biological activity of benzenesulfonamide derivatives is often linked to their ability to interact with various biomolecules. The inhibition of carbonic anhydrases has been a focal point in understanding their anticancer properties. Studies have reported that certain derivatives exhibit selective inhibition against different CA isoforms, which is crucial for developing targeted cancer therapies .

Study on Antimicrobial Activity

A study conducted on a series of quinazolinone benzenesulfonamide derivatives revealed promising antimicrobial and cytotoxic activities. Compounds were conjugated with zinc oxide nanoparticles (ZnONPs), enhancing their efficacy against resistant bacterial strains .

Cardiovascular Effects

Another investigation assessed the effects of benzenesulfonamide derivatives on cardiovascular parameters using isolated rat heart models. Results indicated that specific compounds could significantly decrease perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing cardiovascular conditions .

Q & A

Q. Q1. What are the standard synthetic routes for this benzenesulfonamide derivative, and how is its purity validated?

Methodological Answer: The compound is synthesized via multi-step reactions, typically involving:

Core Formation : Bromination of a quinazolinone precursor to introduce 6,8-dibromo substituents .

Sulfonamide Coupling : Reaction with 4-aminobenzenesulfonamide under Ullmann or Buchwald-Hartwig conditions .

Urea Linkage : Introduction of the 4-methylphenyl carbamoyl group via carbodiimide-mediated coupling .

Validation:

- Purity : Assessed by HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) .

- Structural Confirmation :

Advanced Synthesis Challenges

Q. Q2. How can researchers address low yields in the final coupling step?

Methodological Answer: Common issues and solutions include:

- By-product Formation : Use scavengers like molecular sieves to trap reactive intermediates .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/DMSO mixtures to enhance reactivity .

- Catalyst Screening : Test Pd/Xantphos systems for improved cross-coupling efficiency .

Data Example:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, Pd(OAc) | 45 | 88 |

| Toluene/DMSO, Xantphos | 72 | 95 |

Basic Structural Analysis

Q. Q3. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., quinazolinyl N-H···O=S interactions) using SHELXL for refinement .

- Mass Spectrometry : HRMS-ESI confirms molecular ion [M+H] (e.g., m/z 640.92 calculated vs. 640.90 observed) .

- Thermal Analysis : DSC detects melting points (~240–245°C) and decomposition thresholds .

Advanced Crystallographic Challenges

Q. Q4. How to resolve crystallographic disorder in the dibromo-quinazolinyl moiety?

Methodological Answer:

- Disorder Modeling : Use SHELXL’s PART instruction to split disordered Br atoms into multiple sites .

- Restraints : Apply SIMU/DELU restraints to stabilize thermal motion parameters .

- Validation : Check using PLATON’s ADDSYM to avoid oversights in symmetry .

Example Refinement Metrics:

| Parameter | Value |

|---|---|

| R (I > 2σ) | 0.042 |

| wR (all) | 0.112 |

| CCDC Deposition | 2256789 |

Basic Biological Activity

Q. Q5. What are the hypothesized biological targets of this compound?

Methodological Answer:

- Carbonic Anhydrase Inhibition : Sulfonamide group binds Zn in active sites (IC ~12 nM for hCA IX) .

- Kinase Inhibition : Quinazolinyl scaffold may target EGFR (molecular docking scores: ΔG = -9.2 kcal/mol) .

Advanced Structure-Activity Relationship (SAR)

Q. Q6. How do substituent modifications affect inhibitory potency?

Methodological Answer: Case Study : Comparing analogs from :

| Compound | R | R | IC (nM) |

|---|---|---|---|

| 15a | 2-NO | H | 18 |

| 15b | 2-NO | Cl | 9 |

| 16a | 3-NO | H | 35 |

Q. Key Findings :

- Electron-withdrawing groups (Cl at R) enhance activity by 2-fold.

- Meta-nitro (3-NO) reduces binding vs. ortho-nitro .

Data Contradiction Analysis

Q. Q7. How to reconcile conflicting bioactivity data across studies?

Methodological Answer:

- Assay Variability : Standardize protocols (e.g., fixed pH 7.4 for enzyme assays) .

- Cellular Context : Compare IC in isogenic cell lines (e.g., HEK293 vs. HCT116) .

- Meta-analysis : Use RevMan to pool data from ≥3 independent studies .

Computational Modeling

Q. Q8. Which computational tools predict binding modes with carbonic anhydrase?

Methodological Answer:

- Docking : AutoDock Vina with AMBER force fields (grid center: Zn coordinates) .

- MD Simulations : GROMACS for 100 ns trajectories to assess complex stability .

- QM/MM : ORCA calculates charge transfer (e.g., sulfonamide S→Zn donation) .

Basic Stability and Storage

Q. Q9. What are the recommended storage conditions?

Methodological Answer:

- Temperature : -20°C in sealed ampules under argon .

- Light Sensitivity : Store in amber vials; monitor degradation via HPLC every 6 months .

Advanced Degradation Pathways

Q. Q10. How to analyze thermal degradation products?

Methodological Answer:

- TGA-FTIR : Identifies volatile by-products (e.g., SO release at 250°C) .

- LC-MS/MS : Detects non-volatile residues (e.g., de-brominated quinazolinyl fragments) .

Degradation Profile:

| Temperature (°C) | Major Product |

|---|---|

| 200 | Intact compound |

| 300 | Des-bromo derivative |

| 400 | Sulfonic acid residue |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.